Sodium but-3-ene-1-sulfonate
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Overview
Description
Sodium but-3-ene-1-sulfonate is an organic compound with the molecular formula C4H7NaO3S. It is a sodium salt of but-3-ene-1-sulfonic acid and is characterized by the presence of a sulfonate group attached to a butene chain. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various biological molecules, influencing their function and contributing to their overall effect .
Mode of Action
Based on its chemical structure, it can be hypothesized that it may interact with its targets through electrostatic interactions, given its ionic nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium but-3-ene-1-sulfonate can be synthesized through several methods. One common approach involves the reaction of but-3-ene-1-ol with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions typically include controlled temperatures and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes utilize continuous reactors where but-3-ene-1-ol is continuously fed into a reactor containing sulfur trioxide. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium but-3-ene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Typical reagents include alkyl halides and other electrophiles.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted butene derivatives
Scientific Research Applications
Sodium but-3-ene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives.
Biology: It serves as a surfactant in biochemical assays and experiments.
Medicine: It is explored for its potential use in drug delivery systems due to its solubility and stability.
Industry: It is used in the production of detergents, emulsifiers, and other surfactants .
Comparison with Similar Compounds
Sodium 1-butanesulfonate: Similar in structure but lacks the double bond present in sodium but-3-ene-1-sulfonate.
Sodium 3-bromopropanesulfonate: Contains a bromine atom, making it more reactive in certain substitution reactions.
Sodium naphthalene-1-sulfonate: A larger aromatic compound with different solubility and reactivity properties.
Uniqueness: this compound is unique due to the presence of the double bond in its structure, which allows for additional reactivity in various chemical reactions. This makes it a versatile reagent in organic synthesis and industrial applications .
Properties
IUPAC Name |
sodium;but-3-ene-1-sulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3S.Na/c1-2-3-4-8(5,6)7;/h2H,1,3-4H2,(H,5,6,7);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHCNMDWVLGXID-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCS(=O)(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60154-88-3 |
Source
|
Record name | sodium but-3-ene-1-sulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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